(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)(3-nitrophenyl)methanone
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Overview
Description
(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)(3-nitrophenyl)methanone is a complex organic compound with a unique structure that combines a quinoline derivative with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)(3-nitrophenyl)methanone typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Derivative: This step involves the synthesis of 6-methoxy-2,2,4-trimethylquinoline through a series of reactions, including alkylation and methoxylation.
Introduction of the Methanone Group: The quinoline derivative is then reacted with a suitable reagent to introduce the methanone group.
Attachment of the Nitrophenyl Group: Finally, the methanone derivative is reacted with a nitrophenyl compound under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)(3-nitrophenyl)methanone is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool for studying cellular processes.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications. For example, some derivatives may exhibit anti-inflammatory or analgesic properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)(3-nitrophenyl)methanone: A quinoline derivative with a nitrophenyl group.
1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride: A pyridinium derivative with a methoxy group.
2-(3-methyl-benzo[1,4]dioxin-2-yl)-pyridine: A pyridine derivative with a benzo[1,4]dioxin group.
Uniqueness
This compound is unique due to its combination of a quinoline core with a nitrophenyl group This structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(6-methoxy-2,2,4-trimethylquinolin-1-yl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C20H20N2O4/c1-13-12-20(2,3)21(18-9-8-16(26-4)11-17(13)18)19(23)14-6-5-7-15(10-14)22(24)25/h5-12H,1-4H3 |
InChI Key |
BMVQBGSGSHSALI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])(C)C |
Origin of Product |
United States |
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